4-(1-Hydroxyethyl)pyrazolidin-3-one
Description
Structure
3D Structure
Properties
CAS No. |
124667-24-9 |
|---|---|
Molecular Formula |
C5H10N2O2 |
Synonyms |
3-Pyrazolidinone,4-(1-hydroxyethyl)-,(R*,S*)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolidin-3-one Derivatives
The biological and chemical properties of pyrazolidin-3-one derivatives are highly dependent on substituent groups. Below is a comparative analysis of 4-(1-Hydroxyethyl)pyrazolidin-3-one and key analogs:
Key Structural and Functional Insights:
- Polarity vs. Hydrophobicity : The 1-hydroxyethyl group in the target compound likely improves aqueous solubility compared to bulky aryl or benzoimidazolyl groups, which prioritize membrane penetration .
- Hydrogen Bonding : The hydroxyl group may compete with Schiff base derivatives (e.g., L1) in forming hydrogen bonds with microbial enzymes or metal ions .
Research Findings and Trends
Antimicrobial Activity
- Benzoimidazolyl derivatives (e.g., 4f, 4g) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming standard drugs like ampicillin .
- Schiff base-metal complexes (e.g., L1-Cu²⁺) showed 2–4x higher activity than parent ligands, suggesting metal coordination is critical for efficacy .
Anti-inflammatory and Enzyme Inhibition
- Aryl-substituted derivatives (e.g., isopropylphenyl) exhibited IC₅₀ values of 1.2–3.5 µM against lipoxygenase, linked to hydrophobic interactions with enzyme pockets .
Limitations of this compound
- No direct activity data exists for this compound. Its efficacy may depend on balancing polarity (hydroxyethyl) with target affinity, a challenge observed in less-active polar analogs .
Preparation Methods
Reaction Mechanism and Substrate Design
The foundational method for synthesizing 3-pyrazolidinones involves cyclizing β-hydroxypropionic acid hydrazides. As demonstrated in EP0054002B1, 1-phenyl-4-methyl-4-hydroxymethyl-pyrazolidin-3-one is synthesized by reacting 2-methyl-2-hydroxymethylpropionic acid with phenylhydrazine, followed by acid-catalyzed cyclization. For 4-(1-hydroxyethyl)pyrazolidin-3-one, the β-hydroxypropionic acid precursor must incorporate a hydroxyethyl group at the β-position.
A proposed substrate is 2-(1-hydroxyethyl)-3-hydroxypropionic acid (Fig. 1), where the hydroxyethyl moiety is positioned to direct cyclization. Reacting this acid with hydrazine derivatives (e.g., phenylhydrazine) forms a hydrazide intermediate, which undergoes intramolecular cyclization in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
Optimization of Reaction Conditions
Key parameters from EP0054002B1 include:
-
Solvent : Xylene or toluene to facilitate azeotropic water removal.
-
Catalyst load : 0.1–1.0 equivalents of anhydrous p-toluenesulfonic acid.
-
Molar ratios : A 1:1.5 to 1:2.5 ratio of β-hydroxy acid to hydrazine minimizes side reactions.
In a hypothetical adaptation, substituting 2-methyl-2-hydroxymethylpropionic acid with 2-(1-hydroxyethyl)-3-hydroxypropionic acid under these conditions would yield the target compound. The reaction’s success hinges on the steric and electronic compatibility of the hydroxyethyl group with the cyclization step.
Ester-Based Synthesis Using Dialkyl Maleates
Methodology from WO2021033166A1
WO2021033166A1 discloses a two-step process for pyrazolidinones using dialkyl maleates and hydrazines. For example, isopropyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate is synthesized via sodium isopropoxide-catalyzed reaction between 3-chloro-2-hydrazinopyridine and diisopropyl maleate.
Adaptation for Hydroxyethyl Substituents
To introduce a hydroxyethyl group, diethyl 2-(1-hydroxyethyl)maleate could serve as the ester component. Reaction with hydrazine derivatives under basic conditions (e.g., sodium ethoxide) would form a hydrazide intermediate, followed by cyclization. Challenges include:
-
Protecting group management : The hydroxyl group may require protection (e.g., as a silyl ether) during ester formation.
-
Catalyst selection : Silver catalysts (e.g., Ag(PPh₃)₃NO₃) improve yields in related systems.
Multi-Component Reactions with π-Deficient Substrates
Pyrazole Annulation Strategies
PMC8401439 highlights pyrazole synthesis via reactions between hydrazines and π-deficient compounds like diaminomaleonitrile. For this compound, a similar approach could involve:
Regioselectivity and Yield Considerations
Regioselectivity in annulation reactions depends on the substituent’s electronic effects. Hydroxyethyl groups, being electron-donating, may favor cyclization at the 4-position. Yields in analogous systems range from 75–87% under optimized conditions.
Analytical Validation and Characterization
Structural Confirmation
Challenges and Side Reactions
-
Incomplete cyclization : Detectable via unreacted hydrazide peaks in HPLC.
-
Hydroxyethyl dehydration : May form vinyl byproducts under harsh acidic conditions.
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1-Hydroxyethyl)pyrazolidin-3-one, and what key reaction conditions are required?
- Methodological Answer : Pyrazolidin-3-one derivatives are typically synthesized via condensation reactions. For example, achiral pyrazolidin-3-ones can be synthesized by reacting hydrazines with β-ketoesters or β-diketones under acidic or basic conditions. Advanced routes may involve chiral auxiliaries or catalysts to introduce stereochemistry, as seen in the synthesis of fluxionally chiral DMAP catalysts . Key conditions include temperature control (e.g., 80°C in ionic liquids) and catalysts like FeCl₃·6H₂O to enhance yield and selectivity. Solvent choice (e.g., [bmim][BF₄]) can also improve reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Prioritize the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3600 cm⁻¹.
- NMR Spectroscopy : In ¹H NMR, the hydroxyethyl group’s protons (CH₂CH₂OH) appear as a multiplet at δ 3.5–4.0 ppm. The pyrazolidinone ring protons resonate between δ 2.5–4.5 ppm. ¹³C NMR will show the carbonyl carbon at ~170–180 ppm.
- Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with the loss of hydroxyl or ethyl groups.
These techniques are standard for confirming structure and purity .
Q. What are the common biological targets explored for pyrazolidin-3-one derivatives, and what in vitro assays are typically employed?
- Methodological Answer : Pyrazolidin-3-ones are studied for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities. For example:
- Lipoxygenase Inhibition : Use UV-Vis spectroscopy to monitor substrate conversion (e.g., linoleic acid oxidation) .
- Antimicrobial Activity : Employ the disc diffusion method against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal strains (Candida albicans) .
- Receptor Antagonism : Radioligand binding assays (e.g., cholecystokinin receptor) to assess competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : Contradictions may arise from twinning, disorder, or poor data resolution. Strategies include:
- Refinement with SHELXL : Use robust refinement algorithms in SHELXL to model disorder or twinning. The program’s constraints (e.g., DELU, SIMU) help stabilize anisotropic displacement parameters .
- Cross-Validation : Compare crystallographic data with spectroscopic (NMR, IR) and computational (DFT-optimized geometry) results to verify bond lengths and angles .
- High-Resolution Data : Collect data at synchrotron facilities to improve resolution (<0.8 Å) and reduce ambiguity.
Q. What computational methods are recommended for predicting the biological activity of pyrazolidin-3-one derivatives, and how should these be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cyclooxygenase (COX) or lipoxygenase (LOX). Focus on hydrogen bonding and hydrophobic interactions with active-site residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and HOMO/LUMO energies. Validate with in vitro assays (e.g., IC₅₀ measurements) .
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability under physiological conditions.
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables like temperature, solvent polarity, and catalyst loading. For example, FeCl₃·6H₂O at 5 mol% in [bmim][BF₄] improves yields in condensation reactions .
- In Situ Monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically.
- Workflow Automation : Utilize flow chemistry systems to standardize conditions and reduce human error in multi-step protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
